N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide
Description
Its structure combines a benzimidazole core, known for DNA interaction and antimicrobial properties, with an acrylamide moiety that enhances binding to biological targets.
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-7-14(13-18(17)26-2)8-10-20(24)21-12-11-19-22-15-5-3-4-6-16(15)23-19/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMPEILYYRQQH-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Linking the Ethyl Chain: The benzimidazole derivative is then reacted with an ethylating agent to introduce the ethyl chain.
Acrylamide Formation: Finally, the ethylated benzimidazole is coupled with 3-(3,4-dimethoxy-phenyl)-acrylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The acrylamide group can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the acrylamide group can produce ethylamines .
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Substituent Variations on the Acrylamide/Phenyl Moiety
Key structural differences among analogues lie in the substitution patterns on the acrylamide-linked aromatic ring and the benzimidazole side chain:
Key Observations :
Benzimidazole Core Modifications
Variations in the benzimidazole structure significantly alter electronic properties and bioactivity:
Key Observations :
Key Observations :
Antitumor Activity
- Target Compound : Structural analogues like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide () show "excellent bioactivities" in preclinical models, though specific data for the target compound are pending .
- Acrylonitrile Analogues: (E)-3-(4-N,N-dimethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile exhibits IC₅₀ values of 2–8 µM in leukemia and breast cancer cell lines .
Antimicrobial Activity
- Thioacetamide Derivatives : N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .
Biological Activity
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzimidazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 312.36 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the benzimidazole structure. For instance, derivatives of benzimidazole have shown effective inhibition against various microbial strains. A study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. For example, a study on related compounds showed that they could enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .
Case Study: MDA-MB-231 Cells
In a specific study involving MDA-MB-231 cells:
- Concentration : 10 μM
- Effect : Induction of apoptosis and morphological changes
- Caspase-3 Activity Increase : 1.33–1.57 times compared to control
The proposed mechanisms for the biological activities of this compound include:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cancer cell division .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : Compounds may inhibit enzymes that are vital for cancer cell survival.
Summary of Key Studies
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling the benzimidazole-ethylamine moiety with the acrylamide derivative under basic conditions. For example, dissolve intermediates in ethanol, adjust pH to >8 using NEt3, and monitor reaction progress via TLC . Purification via recrystallization (e.g., methanol) yields high-purity products (up to 88% yield). Optimize stoichiometry of coupling agents (e.g., EDCI/DMAP) and control temperature (room temperature for precipitation) to minimize side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use tandem techniques:
- 1H NMR to verify substituent positions (e.g., dimethoxy phenyl protons at δ 3.76 ppm) .
- Mass spectrometry (MS) for molecular ion confirmation ([M+H]+ m/z = 404.1–530.2, depending on derivatives) .
- X-ray crystallography (if crystals are obtainable) to resolve conformational ambiguities, as demonstrated for related acetamide derivatives .
Advanced Research Questions
Q. How can researchers address poor solubility of this compound in aqueous media for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to the acrylamide or dimethoxy phenyl moieties, followed by enzymatic cleavage in biological systems .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Conduct assays across a wide concentration range (nM to µM) to identify therapeutic vs. toxic thresholds .
- Cell-line specificity : Test across multiple cell lines (e.g., RAW 264.7 for inflammation, HeLa for cytotoxicity) to isolate context-dependent effects .
- Orthogonal assays : Combine apoptosis markers (e.g., caspase-3 activation) with cytokine profiling (e.g., IL-6/TNF-α ELISA) to differentiate mechanisms .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer :
- Core modifications : Systematically replace the dimethoxy phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on binding affinity .
- Acrylamide substitution : Introduce bioisosteres (e.g., sulfonamide) and evaluate activity via surface plasmon resonance (SPR) against putative targets like bile acid receptors .
- Molecular docking : Use computational models (e.g., AutoDock) to predict interactions with targets like LcrF transcription factor, followed by in vitro validation .
Q. What methodologies are critical for elucidating the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (pH 3), neutral (pH 7.4), and alkaline (pH 9) buffers at 37°C; analyze degradation products via HPLC-MS .
- Light sensitivity : Perform UV-vis spectroscopy under controlled illumination to assess photodegradation pathways .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
Data Analysis & Validation
Q. How should researchers interpret conflicting NMR data between synthetic batches?
- Methodological Answer :
- Conformational analysis : Compare dihedral angles (e.g., via X-ray or DFT calculations) to identify rotameric states causing signal splitting .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) that may skew integration ratios .
- Deuterated solvent effects : Repeat NMR in DMSO-d6 vs. CDCl3 to assess solvent-dependent aggregation or hydrogen bonding .
Q. What statistical approaches are recommended for validating reproducibility in biological assays?
- Methodological Answer :
- Power analysis : Predefine sample sizes (n ≥ 3) using tools like G*Power to ensure adequate detection of effect sizes .
- Blinded replicates : Assign independent researchers to repeat key experiments (e.g., enzyme inhibition assays) to minimize bias .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) using random-effects models to quantify heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
